3-Bromobutan-1-amine
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Overview
Description
3-Bromobutan-1-amine is an organic compound with the molecular formula C4H10BrN. It is a primary amine where a bromine atom is attached to the third carbon of a butane chain, and an amino group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromobutan-1-ol with ammonia or an amine under suitable conditions. Another method includes the nucleophilic substitution of 3-bromobutane with an amine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobutan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Substitution Reactions: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines
Scientific Research Applications
3-Bromobutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromobutan-1-amine involves its reactivity as a nucleophile and its ability to form stable intermediates. The amino group can participate in hydrogen bonding and other interactions, making it a valuable component in various chemical reactions. The bromine atom’s presence allows for easy substitution, facilitating the formation of diverse derivatives .
Comparison with Similar Compounds
4-Bromobutan-1-amine: Similar structure but with the bromine atom on the fourth carbon.
1-Bromobutane: A primary haloalkane without the amino group.
3-Bromo-3-buten-1-ol: Contains a double bond and a hydroxyl group instead of an amino group
Uniqueness: 3-Bromobutan-1-amine’s unique combination of a bromine atom and an amino group on a butane chain makes it particularly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H10BrN |
---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
3-bromobutan-1-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3 |
InChI Key |
YCLCLQBXCBOFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)Br |
Origin of Product |
United States |
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